2-Allylfuran
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Overview
Description
It is a colorless liquid with a fruity or sweet sugar-like aroma . This compound belongs to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allylfuran can be synthesized through various methods. One common approach involves the reaction of furfural with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol. Another method involves the catalytic alkylation of furans by π-activated alcohols .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and purity. The use of heterobimetallic complexes, such as [Ir(COD)Cl]2 and SnCl4, has been reported to be effective in the alkylation of furans .
Chemical Reactions Analysis
Types of Reactions: 2-Allylfuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan derivatives.
Reduction: Reduction reactions can convert it into different furan-based compounds.
Substitution: It participates in substitution reactions, such as the Friedel–Crafts reaction, where it reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Lewis acids such as aluminum chloride are often employed in Friedel–Crafts reactions.
Major Products Formed: The major products formed from these reactions include various substituted furans, which have applications in different fields.
Scientific Research Applications
2-Allylfuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Allylfuran involves its interaction with various molecular targets. In catalytic reactions, it acts as a substrate that undergoes transformation in the presence of catalysts. For example, in palladium-catalyzed reactions, it forms complex molecules through tandem cycloisomerization and Heck-type coupling. The molecular pathways involved in these reactions are influenced by the nature of the catalysts and reaction conditions.
Comparison with Similar Compounds
2-Methylfuran: Another furan derivative with similar reactivity but different substituents.
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
Furfuryl alcohol: Commonly used in the production of resins and as a solvent.
Uniqueness of 2-Allylfuran: this compound is unique due to its specific allyl group, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Properties
CAS No. |
75135-41-0 |
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Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]furan |
InChI |
InChI=1S/C7H8O/c1-2-4-7-5-3-6-8-7/h2-6H,1H3/b4-2+ |
InChI Key |
IGWQTPINFQSICW-DUXPYHPUSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CO1 |
SMILES |
C=CCC1=CC=CO1 |
Canonical SMILES |
CC=CC1=CC=CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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